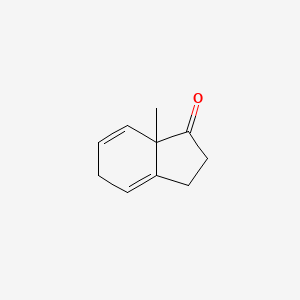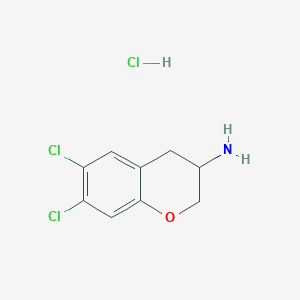![molecular formula C16H17N5S B14646242 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine CAS No. 53151-86-3](/img/structure/B14646242.png)
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine is a complex organic compound that features a unique combination of a piperidine ring, a thiazole ring, and an isoindole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-hydroxy-coumarin, 4-piperidinobenzaldehyde, and thiourea in the presence of a catalytic quantity of p-toluenesulfonic acid . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry and process optimization are typically applied to scale up laboratory synthesis methods to industrial production.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in lung adenocarcinoma. It has been found to induce caspase-3 activation and suppress NF-κB and IL-6 activation.
Biological Research: The compound’s unique structure makes it a valuable tool for studying various biological pathways and interactions.
Materials Science: Its complex structure and reactivity make it a candidate for developing new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-[4-Imino-2-(piperidin-1-yl)-1,3-thiazol-5(4H)-ylidene]-1H-isoindol-3-amine involves several molecular targets and pathways:
Caspase-3 Activation: This compound induces apoptosis by activating caspase-3, a crucial enzyme in the apoptotic pathway.
NF-κB Suppression: It inhibits the NF-κB pathway, which is involved in inflammation and cell survival.
IL-6 Suppression: The compound also reduces the activation of IL-6, a cytokine involved in immune responses.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds like 1-(4-fluorobenzyl)piperidin-4-yl and 1-(3,4-dichlorobenzyl)piperidin-4-yl share structural similarities and have been studied for their antimalarial activity.
Uniqueness
The uniqueness of this compound lies in its combination of a piperidine ring, a thiazole ring, and an isoindole moiety
Propiedades
Número CAS |
53151-86-3 |
|---|---|
Fórmula molecular |
C16H17N5S |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-(3-iminoisoindol-1-yl)-2-piperidin-1-yl-1,3-thiazol-4-amine |
InChI |
InChI=1S/C16H17N5S/c17-14-11-7-3-2-6-10(11)12(19-14)13-15(18)20-16(22-13)21-8-4-1-5-9-21/h2-3,6-7,17H,1,4-5,8-9,18H2 |
Clave InChI |
VMDHIIMGWOCLHC-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=C(S2)C3=NC(=N)C4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethyl-5-hydroxy-N-[2-(1H-indol-3-yl)ethyl]pentanamide](/img/structure/B14646162.png)
![N-[(1S)-1-Cyclohexylethyl]-2-methylprop-2-enamide](/img/structure/B14646168.png)
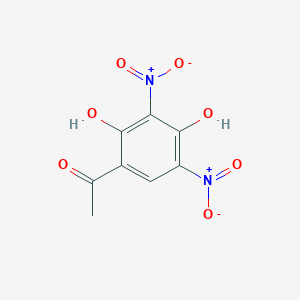

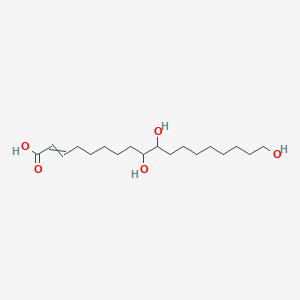
![N,N'-[Hexane-1,6-diylbis(oxymethylene)]di(prop-2-enamide)](/img/structure/B14646180.png)
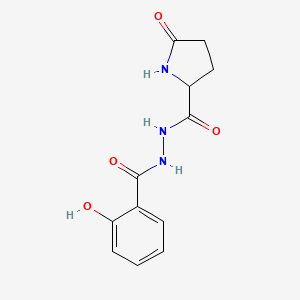
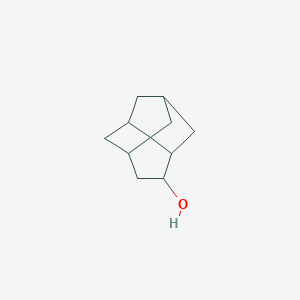
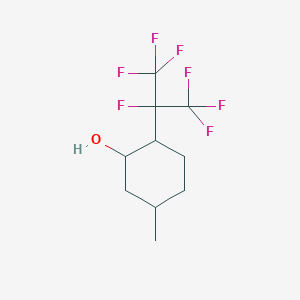
![N,N-Dimethyl-1-[methyl(diphenyl)silyl]methanamine](/img/structure/B14646218.png)
![Spiro[4.5]dec-7-ene, 8-methyl-1-methylene-4-(1-methylethyl)-, (4R,5R)-](/img/structure/B14646226.png)

